molecular formula C16H13BrN4O2S B2642007 2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097909-73-2

2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2642007
CAS No.: 2097909-73-2
M. Wt: 405.27
InChI Key: MBFHJPCLVSHGTE-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core attached to a brominated benzene ring and a pyridinyl-pyrazinylmethyl group. Such structural attributes are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on aromatic interactions .

Properties

IUPAC Name

2-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c17-13-3-1-2-4-15(13)24(22,23)21-11-14-16(20-10-9-19-14)12-5-7-18-8-6-12/h1-10,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFHJPCLVSHGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of benzene sulfonamide to introduce the bromine atom. This is followed by the formation of the pyrazine ring through a condensation reaction with appropriate precursors. The final step involves the coupling of the pyridine ring to the pyrazine moiety under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is compared below with three sulfonamide derivatives from the literature:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Aromatic Interactions
2-Bromo-N-{[3-(Pyridin-4-yl)Pyrazin-2-yl]Methyl}Benzene-1-Sulfonamide (Target) Bromo, Pyridine-Pyrazine ~420 (estimated) N/A Pyridine-pyrazine π-π stacking*
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Fluoro, Chromen, Pyrazolo-Pyrimidine 589.1 175–178 Chromen-pyrimidine stacking
N-(2-{[5-Bromo-2-(Piperidin-1-yl)-Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide Bromo, Piperidinyl, Methoxy, Pyrimidine ~535 (calculated) N/A Pyrimidine π-π stacking (3.4 Å)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide Fluoro, Chromen, Benzamide N/A N/A Chromen-fluorophenyl interactions

Key Observations:

  • Halogen Substituents: The target’s bromine atom differs from fluorine in the other compounds. Bromine’s larger atomic radius may enhance hydrophobic interactions and halogen bonding compared to fluorine’s electronegativity-driven effects .
  • Heterocyclic Systems: The pyridine-pyrazine moiety in the target contrasts with pyrazolo-pyrimidine () and pyrimidine () systems. Nitrogen-rich rings in the target could improve solubility and binding to metalloenzymes .
  • Aromatic Stacking: highlights pyrimidine-pyrimidine interactions (3.4 Å centroid distances). The target’s pyridine-pyrazine system may exhibit stronger π-π stacking due to increased electron-deficient character .

Physicochemical Properties

  • Molecular Weight and Solubility: The target’s estimated molecular weight (~420 g/mol) is lower than ’s compound (589.1 g/mol), suggesting better membrane permeability. The pyridine-pyrazine group may balance hydrophilicity, whereas ’s methoxy and piperidinyl groups enhance lipophilicity .
  • Melting Points: ’s compound (175–178°C) reflects high crystallinity due to chromen and fluorophenyl groups. The target’s melting point is unreported but likely lower due to less rigid substituents .

Biological Activity

The compound 2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide , with the CAS number 2097909-73-2, is a complex organic molecule characterized by its unique structural features, including a bromine atom, a sulfonamide group, and heterocyclic rings (pyridine and pyrazine). This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H13_{13}BrN4_{4}O2_{2}S
  • Molecular Weight : 405.2690 g/mol

The presence of the bromine atom and the sulfonamide moiety contributes to the compound's reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzenesulfonamides can effectively inhibit bacterial growth. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, demonstrating their potential against pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory activity of sulfonamide derivatives has been extensively studied. For example, some benzenesulfonamides have shown promising results in reducing carrageenan-induced paw edema in rat models, indicating their potential use in treating inflammatory conditions . The specific mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Enzyme Inhibition

Recent studies highlight the enzyme inhibition capabilities of related compounds. For instance, certain benzenesulfonamides have demonstrated selective inhibition of carbonic anhydrases (CAs), particularly CA IX, with IC50_{50} values ranging from 10.93 to 25.06 nM . This selectivity suggests potential therapeutic applications in cancer treatment, as CA IX is often overexpressed in tumors.

Study 1: Antimicrobial Assessment

In a comparative study of various benzenesulfonamides, 4d showed an MIC of 6.72 mg/mL against E. coli, highlighting its effectiveness as an antimicrobial agent . This study underscores the importance of structural modifications in enhancing biological activity.

Study 2: Anti-inflammatory Evaluation

Another study evaluated the anti-inflammatory effects of various sulfonamide derivatives. Compounds were administered to rat models with induced inflammation, showing significant reductions in edema at multiple time points (94.69% reduction at 1 hour for compound 4a) . This suggests a strong therapeutic potential for managing inflammatory diseases.

Research Findings Summary Table

Compound Activity MIC (mg/mL) IC50_{50} (nM) Notes
This compoundAntimicrobialTBDTBDPotential against various pathogens
Compound 4dAntimicrobial6.72N/AEffective against E. coli
Compound 4aAnti-inflammatoryN/AN/A94.69% edema reduction at 1h
Compound 4eEnzyme InhibitionN/A10.93 - 25.06Selective for CA IX

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